4-butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 954704-26-8

Cat. No.: VC7751111

Molecular Formula: C23H28N2O3

Molecular Weight: 380.488

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954704-26-8 |

|---|---|

| Molecular Formula | C23H28N2O3 |

| Molecular Weight | 380.488 |

| IUPAC Name | 4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C23H28N2O3/c1-3-5-15-28-20-10-6-17(7-11-20)23(27)24-19-9-12-21-18(16-19)8-13-22(26)25(21)14-4-2/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,24,27) |

| Standard InChI Key | NEUCOEFZFNGBTP-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

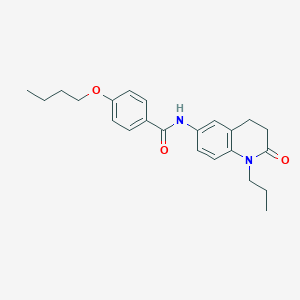

4-Butoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (molecular formula: C₂₃H₂₈N₂O₃, molecular weight: 380.488 g/mol) features a tetrahydroquinoline scaffold substituted with a propyl group at the N1 position and a ketone at C2. The benzamide moiety is attached via the C6 position of the tetrahydroquinoline ring, with a butoxy group para to the amide linkage on the benzene ring (Figure 1).

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 954704-26-8 | |

| IUPAC Name | 4-butoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

| Molecular Formula | C₂₃H₂₈N₂O₃ | |

| Molecular Weight | 380.488 g/mol | |

| SMILES Notation | CCCCOc1ccc(cc1)C(=O)Nc1ccc2c(CCC(=O)N2CCC)cc1 | |

| InChI Key | InChI=1S/C23H28N2O3/c1-3-5-15-... |

The stereochemistry of the tetrahydroquinoline ring (non-aromatic, partially saturated) introduces conformational flexibility, which may influence receptor binding kinetics .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

Based on structural analogs, the compound likely exhibits moderate lipophilicity (predicted logP ≈ 4.0–4.7), comparable to the ethyl-substituted analog (logP = 4.69) . The butoxy group enhances hydrophobic interactions, while the amide and ketone functionalities contribute to polar surface area (estimated 46–62 Ų), suggesting balanced membrane permeability and aqueous solubility .

Table 2: Comparative Physicochemical Data for Analogous Compounds

THQ = Tetrahydroquinoline

Challenges and Future Directions

Solubility Optimization

The compound’s predicted logSw value (≈-4.3, based on analogs ) indicates poor aqueous solubility, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation.

Target Validation

High-throughput screening against kinase panels or GPCR assays is required to identify primary targets. Computational docking studies using the InChI key-derived 3D structure could prioritize experimental assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume